3-Amino-4-iodo-1H-pyrazole

Catalog No.
S686619
CAS No.
81542-51-0
M.F
C3H4IN3
M. Wt
208.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-iodo-1H-pyrazole

CAS Number

81542-51-0

Product Name

3-Amino-4-iodo-1H-pyrazole

IUPAC Name

4-iodo-1H-pyrazol-5-amine

Molecular Formula

C3H4IN3

Molecular Weight

208.99 g/mol

InChI

InChI=1S/C3H4IN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)

InChI Key

CPVCVVMJPIOKMN-UHFFFAOYSA-N

SMILES

C1=NNC(=C1I)N

Canonical SMILES

C1=NNC(=C1I)N

The exact mass of the compound 3-Amino-4-iodo-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-4-iodo-1H-pyrazole (CAS: 81542-51-0) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and process research. Structurally, it features a reactive primary amine at the C3 position and an iodine atom at the C4 position, anchored by a pyrazole core. This specific substitution pattern makes it an ideal precursor for the construction of complex fused bicyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds in kinase and autotaxin inhibitors [1]. The C4-iodide serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, while the C3-amine facilitates condensation and cyclization sequences, allowing for rapid, modular assembly of diverse pharmaceutical libraries [2].

Substituting 3-Amino-4-iodo-1H-pyrazole with its cheaper bromo analog (3-Amino-4-bromo-1H-pyrazole) or the unhalogenated 3-Amino-1H-pyrazole frequently leads to process failures in late-stage functionalization. The carbon-bromine bond in the bromo analog requires significantly higher temperatures and specialized, expensive phosphine ligands to undergo oxidative addition during palladium-catalyzed cross-coupling. These harsh conditions often cause competitive N-arylation or degradation of the unprotected C3-amine, drastically reducing yields . Conversely, attempting direct C-H activation on 3-Amino-1H-pyrazole suffers from poor regioselectivity and incompatibility with the free amino group. Procuring the C4-iodo derivative ensures rapid, low-temperature coupling kinetics, enabling chemists to bypass costly protection-deprotection steps and streamline the synthesis of fused heterocycles [1].

Suzuki-Miyaura Coupling Efficiency Without Amine Protection

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the leaving group at the C4 position critically dictates the required reaction conditions. 3-Amino-4-iodo-1H-pyrazole readily undergoes oxidative addition, achieving high yields (>80%) of C4-arylated products at mild temperatures (60 °C) using standard Pd catalysts without requiring protection of the C3-amine. In contrast, the comparator 3-Amino-4-bromo-1H-pyrazole typically requires temperatures exceeding 95 °C and specialized ligands, often resulting in <50% yield due to competitive side reactions involving the free amine [1].

Evidence DimensionYield of C4-arylated pyrazole (unprotected amine)
Target Compound Data3-Amino-4-iodo-1H-pyrazole: >80% yield at 60 °C
Comparator Or Baseline3-Amino-4-bromo-1H-pyrazole: <50% yield at >95 °C
Quantified Difference>30% absolute yield improvement and 35 °C reduction in operating temperature
ConditionsStandard Pd(dppf)Cl2 catalysis, aqueous base, 12-24 hours

Allows procurement teams to justify the higher upfront cost of the iodo-compound by eliminating the reagent and time costs associated with amine protection/deprotection steps.

Sonogashira Coupling for Rigid Pharmacophore Assembly

The synthesis of alkynyl-substituted pyrazoles via Sonogashira coupling is highly sensitive to the halogen electrophile. 3-Amino-4-iodo-1H-pyrazole demonstrates superior reactivity, yielding >75% of the C4-alkynyl derivative at mild temperatures (25-50 °C) . When attempting the same transformation with 3-Amino-4-bromo-1H-pyrazole, the reaction is notoriously sluggish, yielding <30% of the desired product and often leading to unwanted intramolecular cyclization byproducts between the alkyne and the adjacent amine under the required elevated temperatures [1].

Evidence DimensionYield of C4-alkynylated product
Target Compound Data3-Amino-4-iodo-1H-pyrazole: >75% at 25-50 °C
Comparator Or Baseline3-Amino-4-bromo-1H-pyrazole: <30% at >80 °C
Quantified Difference45% higher yield and suppression of thermal degradation
ConditionsPd(PPh3)2Cl2 / CuI co-catalysis, amine solvent

Critical for medicinal chemists designing rigid, linear structural motifs without destroying the sensitive pyrazole core during synthesis.

Precursor Suitability for Fused Pyrazolo-Pyrimidine Scaffolds

For the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine cores, the presence of both the C3-amine and C4-halogen is mandatory. Using 3-Amino-4-iodo-1H-pyrazole allows for a direct, two-step condensation and coupling sequence with an overall scaffold yield often exceeding 70% [1]. In comparison, starting from 4-Iodo-1H-pyrazole (lacking the amine) requires subsequent nitration and reduction steps to install the nitrogen functionality, which adds two synthetic steps, reduces overall yield to <40%, and introduces harsh reagents that complicate scale-up [2].

Evidence DimensionOverall yield and step count for pyrazolo-pyrimidine core synthesis
Target Compound Data3-Amino-4-iodo-1H-pyrazole: 2 steps, >70% overall yield
Comparator Or Baseline4-Iodo-1H-pyrazole: 4 steps, <40% overall yield
Quantified DifferenceElimination of 2 synthetic steps and >30% absolute yield increase
ConditionsCondensation with 1,3-dicarbonyls followed by C4 functionalization

Directly impacts the cost of goods (COGs) and accelerates the timeline for delivering preclinical drug candidates by streamlining the synthetic route.

Synthesis of Pyrazolo[1,5-a]pyrimidine Pain Therapeutics

The compound is the optimal starting material for constructing voltage-gated calcium channel and sigma-1 receptor modulators. The C3-amine is utilized for condensation with 1,3-dicarbonyls to form the bicyclic core, while the C4-iodo group allows for subsequent, high-yielding Suzuki couplings to install critical aryl pharmacophores [1].

Development of Autotaxin Inhibitors

In the pursuit of novel treatments for fibrotic diseases, this building block enables the rapid assembly of N-alkylated, C4-arylated pyrazole cores. The high reactivity of the iodo group ensures that late-stage diversification can be performed efficiently under mild conditions, preserving the integrity of complex substituents [2].

Kinase Inhibitor Library Generation

For industrial medicinal chemistry teams building libraries of pyrazolo[3,4-d]pyrimidines, the compound serves as a universal, bifunctional linchpin. It allows chemists to bypass amine protection steps, utilizing the iodo group for parallel cross-coupling reactions to rapidly explore chemical space around the C4 position.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Iodo-1H-pyrazol-5-amine

Dates

Last modified: 08-15-2023

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